molecular formula C14H17NO4 B8780116 Benzyl 8-hydroxy-6-oxa-2-azaspiro[3.4]octane-2-carboxylate

Benzyl 8-hydroxy-6-oxa-2-azaspiro[3.4]octane-2-carboxylate

Cat. No.: B8780116
M. Wt: 263.29 g/mol
InChI Key: FVKZVWQXYAOIOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 8-hydroxy-6-oxa-2-azaspiro[3.4]octane-2-carboxylate is a useful research compound. Its molecular formula is C14H17NO4 and its molecular weight is 263.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H17NO4

Molecular Weight

263.29 g/mol

IUPAC Name

benzyl 8-hydroxy-6-oxa-2-azaspiro[3.4]octane-2-carboxylate

InChI

InChI=1S/C14H17NO4/c16-12-7-18-10-14(12)8-15(9-14)13(17)19-6-11-4-2-1-3-5-11/h1-5,12,16H,6-10H2

InChI Key

FVKZVWQXYAOIOO-UHFFFAOYSA-N

Canonical SMILES

C1C(C2(CN(C2)C(=O)OCC3=CC=CC=C3)CO1)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Benzyl 3-(1,2-dihydroxyethyl)-3-(hydroxymethyl)azetidine-1-carboxylate (from step (iii); 956 mg, 3.4 mmol) was dissolved in dichloromethane (150 mL) and dibutyltin oxide (17 mg) was added. p-Toluenesulfonyl chloride (686 mg, 3.6 mmol) was added and the solution was cooled to 0° C. Triethylamine (520 μL, 3.75 mmol) was added dropwise and the solution was then allowed to stir at ambient temperature for 16 hrs. Further triethylamine (260 μL, 1.9 mmol) was added and after stirring for 2 hrs, water (250 mL) was added. The mixture was extracted with dichloromethane (2×250 mL), and the extracts dried (MgSO4) then concentrated. The residue was purified by silica chromatography to give the title compound as an oil (456 mg, 1.7 mmol, 51%).
Name
Benzyl 3-(1,2-dihydroxyethyl)-3-(hydroxymethyl)azetidine-1-carboxylate
Quantity
956 mg
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
686 mg
Type
reactant
Reaction Step Two
Quantity
520 μL
Type
reactant
Reaction Step Three
Quantity
260 μL
Type
reactant
Reaction Step Four
Name
Quantity
250 mL
Type
reactant
Reaction Step Five
Quantity
17 mg
Type
catalyst
Reaction Step Six
Yield
51%

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